molecular formula C21H22N4O2S B2981623 N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide CAS No. 1251626-43-3

N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide

Cat. No. B2981623
CAS RN: 1251626-43-3
M. Wt: 394.49
InChI Key: RDEWTHPEFOBONA-UHFFFAOYSA-N
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Description

The compound “N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide” is a derivative of the 1,3,4-oxadiazole class of heterocyclic compounds . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the use of alkyl halides and 5-phenyl-1,3,4-oxadiazole-2-thiones . The structure elucidation is typically carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .


Molecular Structure Analysis

Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .


Chemical Reactions Analysis

The chemical reactions of oxadiazole derivatives can vary significantly depending on the specific compound and conditions. For example, iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand showed significant performance differences .


Physical And Chemical Properties Analysis

Oxadiazole derivatives exhibit a wide range of physical and chemical properties. For example, they have been found to enhance the hole and electron injection abilities and improve the charge balance .

Scientific Research Applications

Receptor Interaction Studies : Compounds with detailed and specific molecular structures, such as the one mentioned, are often used in receptor interaction studies. For example, research on compounds labeled with carbon-11, like WAY-100635, has significantly contributed to our understanding of 5-HT1A receptors in the brain, utilizing positron emission tomography (PET) imaging techniques (Osman et al., 1996). These studies provide valuable information on the behavior of receptors and the potential therapeutic effects of receptor-specific drugs.

Drug Development Processes : The development and characterization of novel compounds often involve extensive pharmacokinetic and pharmacodynamic studies. Research into compounds like CI-921 (NSC 343499), a topoisomerase II poison, illustrates the process of evaluating a compound's efficacy, toxicity, and mechanism of action in clinical settings (Harvey et al., 1991). Such research is crucial for advancing our understanding of how new compounds can be used to treat diseases.

Novel Therapeutic Agents : The exploration of new chemical entities often leads to the discovery of novel therapeutic agents. For instance, polyhexamethylene biguanide (PHMB), initially not used in treating infections, was found to be effective against Acanthamoeba keratitis (Larkin et al., 1991). This highlights the potential of novel compounds to address unmet medical needs, especially in areas where existing treatments are inadequate.

Mechanism of Action

properties

IUPAC Name

N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEWTHPEFOBONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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